Diethyl tetrasulphide
Overview
Description
Diethyl tetrasulphide is an organosulfur compound with the molecular formula C4H10S4. It is a member of the tetrasulfide family, characterized by the presence of four sulfur atoms in its structure. This compound is known for its distinctive sulfurous odor and is used in various chemical and industrial applications.
Mechanism of Action
Biochemical Pathways
Diethyl tetrasulfide may be involved in various biochemical pathways. One study suggests that diethyl phthalate, a related compound, is metabolized to phthalic acid through β‐oxidation .
Result of Action
Polysulfides, a class of compounds that includes diethyl tetrasulfide, have been shown to exhibit antioxidant activity, suggesting that diethyl tetrasulfide may have similar effects .
Action Environment
The action, efficacy, and stability of diethyl tetrasulfide can be influenced by various environmental factors. These may include temperature, pH, and the presence of other compounds or enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl tetrasulphide can be synthesized through the reaction of ethanethiol with sulfur. One common method involves the reaction of ethanethiol with sulfur dichloride in the presence of a base. The reaction proceeds as follows:
2C2H5SH+S2Cl2→C2H5S4C2H5+2HCl
Industrial Production Methods: In industrial settings, this compound is produced by the direct reaction of ethanethiol with elemental sulfur under controlled conditions. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the reactants.
Chemical Reactions Analysis
Types of Reactions: Diethyl tetrasulphide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of ethanethiol.
Substitution: this compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles, leading to the formation of various substituted products.
Major Products Formed:
Oxidation: Sulfoxides and sulfones
Reduction: Ethanethiol
Substitution: Substituted tetrasulfides
Scientific Research Applications
Diethyl tetrasulphide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: this compound is studied for its potential biological activities, including its role as an antioxidant and its effects on cellular processes.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as an antimicrobial agent.
Industry: It is used as an additive in lubricants and as a stabilizer in various industrial processes.
Comparison with Similar Compounds
Diethyl tetrasulphide can be compared with other similar compounds, such as dimethyl tetrasulphide and diethyl disulphide.
Dimethyl tetrasulphide: Similar to this compound but with methyl groups instead of ethyl groups. It has similar chemical properties but may differ in reactivity and biological activity.
Diethyl disulphide: Contains two sulfur atoms instead of four. It is less reactive than this compound and has different applications in industry and research.
Uniqueness: this compound is unique due to its higher sulfur content, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(ethyltetrasulfanyl)ethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10S4/c1-3-5-7-8-6-4-2/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSWEOBOOZNZKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSSSSCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00160133 | |
Record name | Diethyltetrasulfane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00160133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13730-34-2 | |
Record name | Diethyl tetrasulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13730-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl tetrasulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013730342 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyltetrasulfane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00160133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl tetrasulphide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.893 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIETHYL TETRASULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJD5ZF36XV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes diethyl tetrasulfide a potential cyanide antidote? How does it compare to existing options?
A: Diethyl tetrasulfide (along with other sulfur donors) shows promise as a cyanide antidote due to its potential interaction with the cyanide detoxification pathway. While the exact mechanism is still under investigation [], it is believed that these compounds may offer an alternative detoxification route, potentially bypassing the enzyme rhodanese, which is the primary target of the current standard antidote, thiosulfate []. This alternative pathway could be advantageous as it might mitigate some of the limitations associated with traditional antidotes, such as the need for high doses and potential side effects. Further research is necessary to fully elucidate the mechanism of action and evaluate the efficacy and safety of diethyl tetrasulfide compared to existing cyanide antidotes.
Q2: How is diethyl tetrasulfide synthesized and what are its key structural characteristics?
A: Diethyl tetrasulfide can be synthesized efficiently by reacting ethanthiol with sulfur monochloride in petroleum ether at a low temperature (0-5 °C) []. The optimal reaction time is 5 hours, and using a molar ratio of 2.1 ethanthiol to sulfur monochloride yields approximately 84% of the desired product [].
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